2-Hydroxymethyl Olanzapine-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

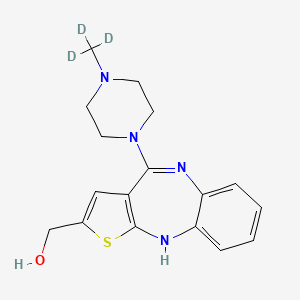

2-Hydroxymethyl Olanzapine-d3 is a deuterium-labeled derivative of 2-Hydroxymethyl Olanzapine, which is a metabolite of the antipsychotic drug Olanzapine . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Olanzapine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl Olanzapine-d3 involves the deuteration of 2-Hydroxymethyl Olanzapine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium-labeled compound .

化学反应分析

Types of Reactions: 2-Hydroxymethyl Olanzapine-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学研究应用

Pharmacological Insights

Mechanism of Action

2-Hydroxymethyl Olanzapine-d3 retains the pharmacological activity characteristic of olanzapine, primarily acting as an antagonist at dopamine D2 and serotonin 5HT2A receptors. Research indicates that olanzapine has a greater affinity for serotonin receptors compared to dopamine receptors, which is significant in mitigating side effects typically associated with dopamine antagonism, such as extrapyramidal symptoms .

Bioanalytical Methods

Recent advancements in bioanalytical methods have facilitated the detection and quantification of this compound in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to evaluate the stability and degradation products of olanzapine, including this compound. A study identified this compound as a significant degradant formed during olanzapine's breakdown under various conditions .

Clinical Applications

Antipsychotic Efficacy

Olanzapine, and by extension its derivatives like this compound, has demonstrated efficacy in treating both positive and negative symptoms of schizophrenia. Clinical trials have shown that olanzapine significantly improves symptoms compared to traditional antipsychotics like haloperidol . The pharmacokinetic profile of olanzapine suggests that its metabolites may also contribute to its therapeutic effects, indicating potential for further exploration of this compound in clinical settings.

Combination Therapies

Recent studies have explored the use of adjunct therapies alongside olanzapine to mitigate side effects such as weight gain and metabolic syndrome. For instance, vitamin D supplementation has been shown to reduce dyslipidemia induced by olanzapine treatment . Future research may investigate whether this compound can be combined with other agents to enhance therapeutic outcomes while minimizing adverse effects.

Toxicology and Safety Profile

Side Effects and Metabolism

The metabolism of olanzapine leads to several metabolites, including this compound. Understanding the toxicological profile of this compound is crucial for assessing its safety in clinical applications. Studies suggest that while olanzapine is associated with significant side effects (e.g., weight gain, insulin resistance), its metabolites may exhibit different safety profiles that warrant investigation .

Data Table: Comparative Analysis of Olanzapine and this compound

| Feature | Olanzapine | This compound |

|---|---|---|

| Primary Action | D2/D3 dopamine receptor antagonist | D2/D3 dopamine receptor antagonist |

| Serotonin Receptor Affinity | Higher affinity for 5HT2A | Similar profile expected |

| Metabolism | Liver metabolism; multiple metabolites | Formed during olanzapine degradation |

| Clinical Use | Schizophrenia, bipolar disorder | Potential adjunct therapy |

| Side Effects | Weight gain, metabolic syndrome | Unknown; requires further study |

Case Studies

- Stability Study : A study on the degradation of olanzapine highlighted the formation of this compound under specific conditions. This finding underscores the importance of understanding the stability and potential therapeutic roles of this metabolite .

- Efficacy in Bipolar Disorder : Clinical trials have shown that olanzapine effectively reduces manic symptoms in bipolar disorder patients. Future studies could explore whether this compound offers similar benefits or improves safety profiles when used in combination with other treatments .

作用机制

The mechanism of action of 2-Hydroxymethyl Olanzapine-d3 is similar to that of Olanzapine. It acts as an antagonist at multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and muscarinic receptors (M1-M5) . This broad receptor binding profile contributes to its pharmacological effects in the treatment of schizophrenia and bipolar disorder .

相似化合物的比较

2-Hydroxymethyl Olanzapine: The non-deuterated version of 2-Hydroxymethyl Olanzapine-d3.

Olanzapine: The parent compound from which 2-Hydroxymethyl Olanzapine is derived.

4-N-Desmethyl Olanzapine: Another metabolite of Olanzapine.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s metabolic pathways compared to its non-deuterated counterparts .

生物活性

2-Hydroxymethyl Olanzapine-d3 (LY-290411-d3) is a deuterium-labeled derivative of 2-Hydroxymethyl Olanzapine, which itself is a metabolite of the widely used antipsychotic drug olanzapine. This compound exhibits a range of biological activities and is significant in pharmacological research, particularly in understanding the metabolism and effects of olanzapine.

Overview of Biological Activity

This compound has been studied for its role in various biological processes, including:

- Neuronal Signaling : It interacts with several neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial for its antipsychotic effects.

- Cell Cycle Regulation : The compound influences apoptosis and autophagy, which are vital for cellular homeostasis and response to stress.

- Inflammation and Immunology : It has implications in signaling pathways related to inflammation, such as NF-κB and JAK/STAT pathways.

- Metabolic Enzyme Interaction : The compound is involved in the modulation of various metabolic enzymes, affecting drug metabolism and efficacy.

The mechanism by which this compound exerts its effects can be attributed to its interaction with multiple receptors:

- Dopamine Receptors : Primarily affects D2 and D3 receptors, contributing to its antipsychotic properties.

- Serotonin Receptors : Modulates 5-HT receptors, which are implicated in mood regulation and psychotic symptoms.

- Adrenergic Receptors : Influences α1 adrenergic receptors, impacting cardiovascular responses.

Pharmacokinetics

Studies indicate that this compound is primarily metabolized in the liver from olanzapine. The pharmacokinetic profile shows that it reaches peak plasma concentrations approximately six hours post-administration, with a half-life exceeding 30 hours .

Case Studies

- Clinical Efficacy : In trials involving olanzapine, significant improvements were noted in patients with schizophrenia and bipolar disorder. The presence of this compound as a metabolite suggests a sustained therapeutic effect due to its prolonged half-life .

- Adverse Effects : While olanzapine is effective in treating psychosis, it is associated with metabolic side effects such as weight gain and insulin resistance. Monitoring levels of this compound may help mitigate these risks by allowing for dose adjustments based on metabolic responses .

Data Table: Biological Activities of this compound

| Activity Type | Details |

|---|---|

| Neuronal Signaling | Interaction with dopamine (D2/D3) and serotonin (5-HT) receptors |

| Apoptosis | Induces apoptosis under specific conditions |

| Autophagy | Modulates autophagic pathways |

| Inflammation | Involvement in NF-κB and JAK/STAT signaling pathways |

| Metabolism | Affects various metabolic enzymes including cytochrome P450 family |

| Cell Cycle/DNA Damage | Influences cell cycle progression |

属性

分子式 |

C17H20N4OS |

|---|---|

分子量 |

331.5 g/mol |

IUPAC 名称 |

[4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepin-2-yl]methanol |

InChI |

InChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3/i1D3 |

InChI 键 |

FPDIERBPQFAFSI-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO |

规范 SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。